Cas no 384373-19-7 (4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole)

4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole is a versatile compound with unique sulfone and benzothiadiazole functionalities. It exhibits high thermal stability and chemical resistance, making it suitable for various applications. The presence of the pyridin-2-ylpiperazin-1-ylsulfonyl group contributes to its excellent solubility and biological activity. This compound is ideal for synthesizing advanced materials and pharmaceuticals, offering a broad scope for research and development.
4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole structure
384373-19-7 structure
商品名:4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole
CAS番号:384373-19-7
MF:C15H15N5O2S2
メガワット:361.44189953804
CID:5916773
PubChem ID:595646

4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole 化学的及び物理的性質

名前と識別子

    • 4-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
    • 2,1,3-Benzothiadiazole, 4-[[4-(2-pyridinyl)-1-piperazinyl]sulfonyl]-
    • SR-01000591193-1
    • 2,1,3-BENZOTHIADIAZOL-4-YL [4-(2-PYRIDYL)PIPERAZINO] SULFONE
    • 384373-19-7
    • SR-01000591193
    • 4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole
    • LSRBIQSSMFDVNO-UHFFFAOYSA-N
    • Oprea1_262416
    • 4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
    • EU-0065956
    • AB00025963-01
    • AKOS000541124
    • 4-([4-(2-Pyridinyl)-1-piperazinyl]sulfonyl)-2,1,3-benzothiadiazole #
    • F0918-7814
    • AKOS008679931
    • 4-(4-pyridin-2-ylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole
    • 4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole
    • インチ: 1S/C15H15N5O2S2/c21-24(22,13-5-3-4-12-15(13)18-23-17-12)20-10-8-19(9-11-20)14-6-1-2-7-16-14/h1-7H,8-11H2
    • InChIKey: LSRBIQSSMFDVNO-UHFFFAOYSA-N
    • ほほえんだ: N1=C2C=CC=C(S(N3CCN(C4=NC=CC=C4)CC3)(=O)=O)C2=NS1

計算された属性

  • せいみつぶんしりょう: 361.06671709g/mol
  • どういたいしつりょう: 361.06671709g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 533
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 116Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 密度みつど: 1.485±0.06 g/cm3(Predicted)
  • ふってん: 573.7±60.0 °C(Predicted)
  • 酸性度係数(pKa): 8.43±0.19(Predicted)

4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0918-7814-40mg
4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
384373-19-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0918-7814-20μmol
4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
384373-19-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0918-7814-30mg
4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
384373-19-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0918-7814-10mg
4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
384373-19-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0918-7814-15mg
4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
384373-19-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0918-7814-100mg
4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
384373-19-7 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0918-7814-2μmol
4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
384373-19-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0918-7814-2mg
4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
384373-19-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0918-7814-5mg
4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
384373-19-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0918-7814-4mg
4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
384373-19-7 90%+
4mg
$66.0 2023-05-17

4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole 関連文献

4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazoleに関する追加情報

Research Brief on 4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole (CAS: 384373-19-7)

The compound 4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole (CAS: 384373-19-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of 4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole as a promising scaffold for the development of novel kinase inhibitors. The compound's benzothiadiazole core, coupled with the pyridinylpiperazine sulfonamide moiety, provides a versatile platform for interactions with various biological targets. Computational docking studies suggest high affinity for specific protein kinases involved in cancer and inflammatory pathways.

In vitro evaluations have demonstrated potent inhibitory activity against a panel of kinases, with IC50 values in the low micromolar range. Notably, the compound exhibits selective inhibition of certain kinase isoforms, which could minimize off-target effects in therapeutic applications. Mechanistic studies indicate that the sulfonamide linkage plays a critical role in binding to the ATP pocket of target kinases.

Recent synthetic approaches to 4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole have focused on optimizing yield and purity while reducing environmental impact. Green chemistry protocols utilizing water as a solvent and catalytic methods have been successfully applied to the synthesis of this compound, addressing concerns about sustainability in pharmaceutical production.

Pharmacokinetic studies in animal models have revealed favorable absorption and distribution profiles, though metabolic stability remains an area for further optimization. Structural modifications at the piperazine ring are currently being explored to improve metabolic resistance while maintaining target affinity. These efforts highlight the compound's potential as a lead structure for further drug development.

The safety profile of 4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole has been preliminarily assessed through acute toxicity studies, showing acceptable tolerability at therapeutic doses. However, comprehensive toxicological evaluation, including chronic exposure studies and genotoxicity assessment, will be necessary before clinical translation.

Emerging research suggests potential applications beyond kinase inhibition, including modulation of protein-protein interactions and allosteric regulation of enzymatic activity. The compound's unique structural features may enable development of bifunctional molecules with multiple pharmacological activities, representing an exciting direction for future research.

In conclusion, 4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole (CAS: 384373-19-7) represents a versatile chemical scaffold with significant potential in drug discovery. Ongoing research efforts are focused on optimizing its pharmacological properties and exploring its broader applications in chemical biology and therapeutic development.

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